N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide
Description
N'~1~-[(3E)-5-Methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide is a bis-hydrazide derivative featuring two 5-methoxy-2-oxoindole moieties connected via a propanedihydrazide linker. The compound exhibits geometric isomerism due to the (3E) and (3Z) configurations of the indole-ylidene groups, which influence its electronic properties and biological interactions. Indole derivatives are known for diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibition, attributed to their ability to mimic endogenous biomolecules and interact with cellular targets .
Properties
Molecular Formula |
C21H18N6O6 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]propanediamide |
InChI |
InChI=1S/C21H18N6O6/c1-32-10-3-5-14-12(7-10)18(20(30)22-14)26-24-16(28)9-17(29)25-27-19-13-8-11(33-2)4-6-15(13)23-21(19)31/h3-8,22-23,30-31H,9H2,1-2H3 |
InChI Key |
AJUSEBYNPVUZMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2N=NC(=O)CC(=O)N=NC3=C(NC4=C3C=C(C=C4)OC)O)O |
Origin of Product |
United States |
Biological Activity
N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide is a complex organic compound with potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Molecular Formula: C21H18N6O6
Molecular Weight: 450.4 g/mol
IUPAC Name: N,N'-bis[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]propanediamide
InChI Key: AJUSEBYNPVUZMX-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to N'~1~-[(3E)-5-methoxy...]. For example, derivatives of indole have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for various derivatives indicate strong potential against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Cytotoxicity
Cytotoxicity studies reveal that certain derivatives exhibit significant antiproliferative effects on cancer cell lines. For instance, compounds derived from indole structures have shown IC50 values in the low micromolar range against various cancer types, indicating their potential as anticancer agents .
Table 2: Cytotoxicity of Indole Derivatives
The biological activity of N'~1~-[(3E)-5-methoxy...] is believed to stem from its ability to interact with specific biological targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Molecular docking studies suggest that these compounds can effectively bind to target proteins, inhibiting their function and leading to microbial cell death or reduced tumor growth .
Case Studies
- Antibacterial Efficacy Against MRSA : A study evaluating the efficacy of various indole derivatives demonstrated that certain compounds exhibited potent activity against MRSA strains, achieving MIC values significantly lower than traditional antibiotics .
- Anticancer Properties : Research focusing on the antiproliferative effects of indole derivatives revealed that some compounds selectively inhibited the growth of cancer cells while sparing normal cells, suggesting a favorable therapeutic index for potential drug development .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to N'~1~-[(3E)-5-methoxy...]. These derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, they show effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating strong potential against resistant strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | MRSA |
| Compound B | 16 | E. coli |
| N'~1~-... | 4 | Various Gram-negative bacteria |
Cytotoxicity
Cytotoxicity studies indicate that derivatives of this compound exhibit notable antiproliferative effects on various cancer cell lines. Specific studies have reported IC50 values in the low micromolar range, suggesting their potential as anticancer agents.
Table 2: Cytotoxicity of Indole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C | 5 | HeLa |
| Compound D | 10 | MCF7 |
| N'~1~-... | 7 | A549 |
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various indole derivatives, including N'~1~-[(3E)-5-methoxy...]. The results demonstrated a significant reduction in bacterial viability when treated with these compounds, particularly highlighting their effectiveness against resistant strains.
Study on Anticancer Properties
Another research effort focused on the cytotoxic effects of the compound on breast cancer cell lines. The findings indicated that treatment with N'~1~-[(3E)-5-methoxy...] resulted in a marked decrease in cell proliferation and induced apoptosis, supporting its potential as an anticancer therapeutic agent.
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
Computational and Pharmacokinetic Similarity
- Tanimoto Coefficient Analysis: Using Morgan fingerprints, the target compound shows structural similarity (>70%) to aplysinopsin analogs (e.g., 6; Fig. 1 in ), which are potent cytotoxic agents. This suggests shared mechanisms such as DNA intercalation or kinase inhibition .
- Pharmacokinetic Properties : Methoxy groups enhance lipophilicity and membrane permeability compared to nitro or halogen substituents (e.g., 5b–5d in ). However, excessive methoxy substitution (as in 5t) may reduce solubility, necessitating formulation optimization .
Mechanism of Action and SAR
- Apoptosis Induction : Analogues like 5t trigger mitochondrial membrane depolarization and caspase activation, a mechanism likely conserved in the target compound due to structural homology .
- Structure–Activity Relationships (SAR): Methoxy Position: 5-MeO substitution (as in the target compound) enhances binding to hydrophobic enzyme pockets (e.g., HDACs or topoisomerases) compared to 5-Br or 5-Cl derivatives .
Docking and Affinity Studies
- Molecular Docking : In silico studies of similar indole derivatives (e.g., 5a–5g ) show high affinity for HDAC8 (PDB: 1T69) and DNA topoisomerase II, with docking scores correlating with methoxy group placement .
Preparation Methods
Ullmann-Type Coupling
A patented method (EP2264027A1) describes the synthesis of 5-methoxyindole via coupling of 5-bromoindole with sodium methoxide in the presence of a nitrogen-containing heterocycle (e.g., phenanthroline) and a monovalent copper complex (e.g., cuprous bromide). Reaction conditions include temperatures of 80–120°C for 5–10 hours, achieving >95% conversion.
Advantages : High selectivity and cost-effectiveness.
Limitations : Requires precise temperature control to avoid byproducts.
Fischer Indole Synthesis
For methoxy-activated indoles, the Fischer method is widely employed. This involves acid-catalyzed cyclization of N-aryl hydrazones derived from phenylhydrazines and ketones. Microwave-assisted protocols reduce reaction times to 5 hours while maintaining yields (~79%).
Example :
-
Hydrazone Formation : Phenylhydrazine reacts with pyruvic acid under ZnCl₂/PCl₅ catalysis.
-
Cyclization : Microwave irradiation yields 4,6-dimethoxyindole.
Hydrazide Derivative Formation
The next step involves converting indole esters or acids to hydrazides, enabling subsequent condensation.
Ester-to-Hydrazide Conversion
Methyl 5-methoxyindole-2-carboxylate is treated with hydrazine hydrate in methanol under reflux, yielding 5-methoxyindole-2-carbohydrazide.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazine hydrate | Methanol | Reflux | 3–4 h | 90% |
Direct Hydrazide Synthesis
Alternative routes involve direct hydrazination of indole-2-carboxylic acids using hydrazine derivatives.
Propanedihydrazide Linkage Formation
The final step involves condensing two hydrazide units with propanedione (malonic acid) to form the central propanedihydrazide bridge.
Acid-Catalyzed Condensation
Hydrazides react with propanedione in the presence of glacial acetic acid. This method is analogous to bis-acyl hydrazone synthesis.
Example Protocol :
Microwave/Ultrasound-Assisted Methods
These techniques enhance efficiency:
| Method | Time | Yield | Solvent |
|---|---|---|---|
| Microwave | 30 min | 85–90% | Toluene |
| Ultrasound | 60 min | 80–88% | Dioxane |
Advantages : Reduced reaction times and solvent usage.
Stereochemical Control (E/Z Isomers)
The (3E) and (3Z) configurations are influenced by reaction conditions:
E-Isomer Dominance
In isatin-hydrazide condensations, electron-withdrawing groups on the indole stabilize the E-isomer via charge-transfer interactions.
Solvent and Concentration Effects
Polar solvents (e.g., DMSO) favor E-isomers, while nonpolar solvents (e.g., chloroform) increase Z-isomer ratios.
Comparative Analysis of Synthetic Routes
Optimization Strategies
Catalyst Selection
Copper complexes (CuBr, CuCl) improve coupling efficiency in methoxy-indole synthesis. Palladium catalysts (e.g., Pd/C) enhance hydrogenation steps in hydrazide formation.
Q & A
Q. What are the recommended synthetic routes for achieving high-purity synthesis of this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step condensation reactions. Key steps include:
- Hydrazide Intermediate Formation : Reacting propanedihydrazide with activated indole derivatives (e.g., using phosphorus oxychloride for carbonyl activation) .
- Stereochemical Control : Optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DMF or ethanol) to favor E/Z isomer formation. Use triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography with silica gel (eluent: chloroform/methanol gradient) followed by recrystallization in ethanol to isolate isomers .
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | POCl₃, DMF, 0°C | 65–70 | 85% |
| 2 | Et₃N, 70°C, 12h | 80–85 | 92% |
Q. Which analytical techniques are critical for structural confirmation and isomer differentiation?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to identify methoxy (δ ~3.8 ppm) and indole NH (δ ~10–12 ppm) signals. 2D NOESY distinguishes E/Z isomers via spatial correlations .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., intramolecular H-bonds between hydrazide and indole groups) .
Q. What initial biological screening assays are appropriate to evaluate its pharmacological potential?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assay (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Anti-inflammatory Screening : Inhibit COX-2 enzyme (ELISA) or LPS-induced TNF-α in macrophages .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (Br, Cl) or alkyl groups at indole C5/C7 positions to assess steric/electronic effects .
- Isomer-Specific Activity : Compare E vs. Z isomers in enzyme inhibition assays (e.g., kinase profiling).
Data Table :
| Compound Variant | Substituent (R) | IC₅₀ (COX-2, nM) | Selectivity (COX-2/COX-1) |
|---|---|---|---|
| Parent Compound | 5-OCH₃ | 120 | 15:1 |
| Analog 1 | 5-Br | 85 | 22:1 |
| Analog 2 | 7-Cl | 150 | 8:1 |
Q. What computational strategies predict target interactions and pharmacokinetic properties?
Methodological Answer:
Q. How should contradictory biological data (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?
Methodological Answer:
- Bioavailability Optimization : Formulate with cyclodextrin or lipid nanoparticles to enhance solubility .
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in plasma .
- Dose-Response in Animal Models : Use PK/PD modeling to correlate exposure and effect .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
